N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide
Description
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide (CAS: 1781882-99-2) is a thiomorpholine-derived acetamide characterized by a sulfone group (1,1-dioxo) and an acetamide substituent attached via a methylene bridge. The thiomorpholine scaffold contributes to its unique electronic and steric properties, while the acetamide group enhances hydrogen-bonding capacity, making it valuable for drug design.
Properties
Molecular Formula |
C7H14N2O3S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
N-[(1,1-dioxo-1,4-thiazinan-2-yl)methyl]acetamide |
InChI |
InChI=1S/C7H14N2O3S/c1-6(10)9-5-7-4-8-2-3-13(7,11)12/h7-8H,2-5H2,1H3,(H,9,10) |
InChI Key |
ADZROAMBUAQFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CNCCS1(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide typically involves the reaction of thiomorpholine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the oxidation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be further oxidized to introduce additional oxygen atoms.
Reduction: The compound can be reduced to remove oxygen atoms, potentially altering its chemical properties.
Substitution: Functional groups on the thiomorpholine ring or the acetamide group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiomorpholine derivatives with fewer oxygen atoms .
Scientific Research Applications
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of oxidative stress and other cellular processes .
Comparison with Similar Compounds
Key Observations :
- Thiomorpholine vs. Thiazolidinone/Thiolan Scaffolds: The main compound’s six-membered thiomorpholine sulfone ring offers distinct conformational flexibility compared to the five-membered thiazolidinone () or thiolan () systems. This impacts steric interactions and metabolic stability in drug candidates .
- Substituent Effects : Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 13) exhibit lower melting points (159–160°C) compared to those with bulky aromatic substituents (e.g., indole in Compound 10, 206–207°C), suggesting reduced crystallinity with polar groups .
- Synthetic Efficiency: Thiazolidinone derivatives () show variable yields (53–90%), with higher yields correlating to simpler substituents (e.g., 4-chlorobenzylidene in Compound 9).
Physicochemical and Functional Properties
- Solubility : The thiolan-derived analog () displays slight solubility in chloroform and DMSO, likely due to its chloro and cyclohexyl groups enhancing lipophilicity. In contrast, the main compound’s sulfone and acetamide groups may improve aqueous solubility .
- The main compound’s thiomorpholine scaffold could offer similar pharmacophore features for targeting enzymes or receptors .
- Safety Profile: N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide () has a documented safety profile, emphasizing the need for handling precautions.
Biological Activity
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources.
Chemical Structure and Properties
This compound features a thiomorpholine ring with a dioxo group, which contributes to its chemical reactivity and biological interactions. The structure can be represented as follows:
This compound is synthesized through multi-step organic reactions that involve the formation of the thiomorpholine moiety and subsequent acetamide linkage.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The heterocyclic structures enhance binding affinity, influencing various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at specific receptor sites.
Antimicrobial Properties
Research indicates that derivatives of thiomorpholine-containing compounds exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may share similar properties.
Anticancer Activity
Studies have explored the anticancer potential of thiomorpholine derivatives. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival.
Case Studies and Research Findings
A comparative study on the biological activity of thiomorpholine-based compounds highlighted their effectiveness in pest control and potential therapeutic applications:
These findings indicate that structural modifications in thiomorpholine derivatives can lead to enhanced biological activity.
Toxicology and Safety Assessment
Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary assessments suggest low acute toxicity; however, long-term exposure studies are necessary to fully understand potential adverse effects.
Key Findings:
- Genotoxicity: Limited studies suggest the compound is not genotoxic at relevant concentrations.
- Carcinogenicity: Current data do not indicate any carcinogenic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
